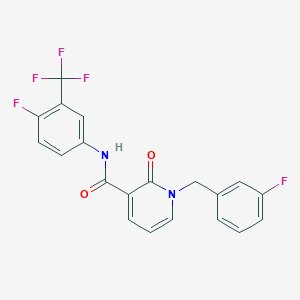
N-(4-fluoro-3-(trifluoromethyl)phenyl)-1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-fluoro-3-(trifluoromethyl)phenyl)-1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H13F5N2O2 and its molecular weight is 408.328. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-fluoro-3-(trifluoromethyl)phenyl)-1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- Chemical Formula : C19H15F4N2O2
- Molecular Weight : 368.33 g/mol
- CAS Number : 208173-24-4
This compound features a dihydropyridine core, which is known for its diverse pharmacological properties, including calcium channel blocking activity and potential in treating cardiovascular diseases.
Research indicates that compounds containing a dihydropyridine structure often exhibit their biological activity through interactions with various biological targets. The presence of fluorine atoms in this compound enhances its lipophilicity and may influence its binding affinity to target proteins.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of enzymes such as cholinesterases and cyclooxygenases, which are critical in various physiological processes.
- Receptor Modulation : It may also interact with neurotransmitter receptors, influencing neuronal signaling pathways.
Antitumor Activity
Recent studies have demonstrated that derivatives of dihydropyridine compounds can exhibit significant cytotoxic effects against cancer cell lines. For example, compounds related to this compound were evaluated for their effects on breast cancer (MCF-7) and other malignancies.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 10.4 | Apoptosis induction |
| Compound B | Hek293 | 5.4 | Cell cycle arrest |
Anti-inflammatory Activity
The compound's structural analogs have been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. For instance, one study reported IC50 values for COX inhibition ranging from 7.7 µM to 24.3 µM for various derivatives.
Study 1: Inhibition of Cholinesterases
A study investigated the inhibitory effects of the compound on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The findings indicated that the compound exhibited moderate inhibition:
| Enzyme | IC50 (µM) |
|---|---|
| AChE | 19.2 |
| BChE | 13.2 |
These results suggest potential applications in treating neurodegenerative diseases such as Alzheimer's disease.
Study 2: Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various protein targets. The docking results indicated favorable interactions with key residues in the active sites of COX enzymes and AChE, potentially explaining the observed biological activities.
属性
IUPAC Name |
1-[(3-fluorophenyl)methyl]-N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F5N2O2/c21-13-4-1-3-12(9-13)11-27-8-2-5-15(19(27)29)18(28)26-14-6-7-17(22)16(10-14)20(23,24)25/h1-10H,11H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROVJVAQFQHXGKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=CC=C(C2=O)C(=O)NC3=CC(=C(C=C3)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F5N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














